molecular formula C9H13N3O5 B14623870 2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide CAS No. 55263-61-1

2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide

Cat. No.: B14623870
CAS No.: 55263-61-1
M. Wt: 243.22 g/mol
InChI Key: RWHCGUOMMQPGDR-UHFFFAOYSA-N
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Description

2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide is a complex organic compound that features both pyrazole and oxolan rings

Preparation Methods

The synthesis of 2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the pyrazole ring followed by the attachment of the oxolan moiety. Reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow reactors to maintain consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include inhibition of specific enzymes or activation of signaling pathways that lead to the desired biological effect .

Comparison with Similar Compounds

Similar compounds include:

Properties

CAS No.

55263-61-1

Molecular Formula

C9H13N3O5

Molecular Weight

243.22 g/mol

IUPAC Name

2-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazole-3-carboxamide

InChI

InChI=1S/C9H13N3O5/c10-8(16)4-1-2-11-12(4)9-7(15)6(14)5(3-13)17-9/h1-2,5-7,9,13-15H,3H2,(H2,10,16)

InChI Key

RWHCGUOMMQPGDR-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(N=C1)C2C(C(C(O2)CO)O)O)C(=O)N

Origin of Product

United States

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